molecular formula C11H8Br2 B1281212 1-Bromo-4-(bromomethyl)naphthalene CAS No. 79996-99-9

1-Bromo-4-(bromomethyl)naphthalene

Cat. No. B1281212
CAS RN: 79996-99-9
M. Wt: 299.99 g/mol
InChI Key: FHXASJKBBLIBAQ-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

A solution of 1-bromo-4-methylnaphthaleneacetate (14.98 g, 67.75 mmol), N-bromosuccinimide (12.1 g, 67.8 mmol) and 2,2′-azobis(isobutyronitrile) (50 mg) in carbon tetrachloride (50 ml) was heated under reflux for 0.5 hr. After cooling the reaction solution to room temperature, white precipitate was filtered off, and the precipitate was washed with diethyl ether. The solvent of the collected filtrate was evaporated under reduced pressure to give a crude product of 1-bromo-4-(bromomethyl)naphthalene as a pale-yellow liquid. The obtained liquid was dissolved in N,N-dimethylformamide (30 ml), sodium acetate (11.1 g, 136 mmol) was added and the mixture was stirred at 60° C. for 6 hrs. After cooling to room temperature, the reaction solution was diluted with water and extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (hexane/ethyl acetate=20/1-6/1) to give the objective substance.
Name
1-bromo-4-methylnaphthaleneacetate
Quantity
14.98 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(CC([O-])=O)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH3:12])=[CH:4][CH2:3]1.[Br:17]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][Br:17])=[CH:4][CH:3]=1

Inputs

Step One
Name
1-bromo-4-methylnaphthaleneacetate
Quantity
14.98 g
Type
reactant
Smiles
BrC1(CC=C(C2=CC=CC=C12)C)CC(=O)[O-]
Name
Quantity
12.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hr
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
white precipitate was filtered off
WASH
Type
WASH
Details
the precipitate was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent of the collected filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.